molecular formula C23H21N3O3S3 B11107459 N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide

Cat. No.: B11107459
M. Wt: 483.6 g/mol
InChI Key: FBFRPGJDLRDQDU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide is a complex organic compound that features a benzothiazole ring, a phenylsulfonyl group, and an anilinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The resulting benzothiazole derivative is then reacted with an ethylating agent to introduce the ethylsulfanyl group.

The next step involves the formation of the phenylsulfonyl aniline derivative, which is synthesized by sulfonylation of aniline with a sulfonyl chloride. Finally, the two intermediates are coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and phenylsulfonyl group may play a role in binding to these targets, while the anilinoacetamide moiety could be involved in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
  • 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine

Uniqueness

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzothiazole ring and a phenylsulfonyl group makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C23H21N3O3S3/c27-22(24-15-16-30-23-25-20-13-7-8-14-21(20)31-23)17-26(18-9-3-1-4-10-18)32(28,29)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,24,27)

InChI Key

FBFRPGJDLRDQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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